1-[(tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(tert-Butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an azetidine ring. The azetidine ring is a four-membered nitrogen-containing heterocycle, which is known for its strained structure and reactivity. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a strain-release reaction of 1-azabicyclo[1.1.0]butane with various reagents.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Functionalization: The azetidine ring can be further functionalized through various reactions, such as halogenation, to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-Butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid undergoes several types of reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium borohydride.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium borohydride or sodium borohydride.
Substitution: Nucleophiles such as halides or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the azetidine ring can yield halogenated azetidine derivatives .
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid involves the reactivity of the azetidine ring and the protective nature of the Boc group. The Boc group protects the amine functionality from unwanted reactions, allowing for selective transformations. The azetidine ring’s strained structure makes it highly reactive, enabling various chemical modifications .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
tert-Butoxycarbonyl-protected azetidines: Similar to the compound , these compounds have the Boc group attached to an azetidine ring.
Uniqueness
1-[(tert-Butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid is unique due to the presence of the methylidene group, which provides additional reactivity and potential for further functionalization. This distinguishes it from other Boc-protected compounds that may lack this feature .
Properties
CAS No. |
2613383-04-1 |
---|---|
Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.